2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a quinazoline core, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled by linking the quinazoline core with the piperazine ring and the chlorophenyl group through thiol-ether linkages.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline core or the chlorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the quinazoline core and chlorophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinazoline core and have similar biological activities.
Pinacol Boronic Esters: These compounds are used in similar synthetic applications and have comparable chemical properties.
Uniqueness
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN5O2S/c1-36-25-9-5-4-8-24(25)33-14-16-34(17-15-33)26(35)19-37-28-31-23-7-3-2-6-22(23)27(32-28)30-18-20-10-12-21(29)13-11-20/h2-13H,14-19H2,1H3,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDOEGXMASJBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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